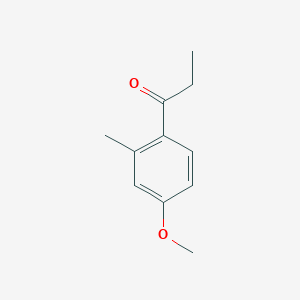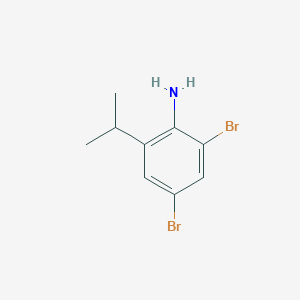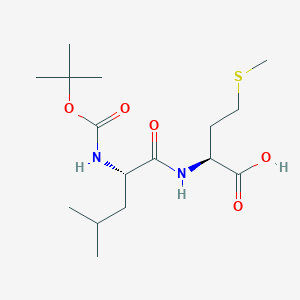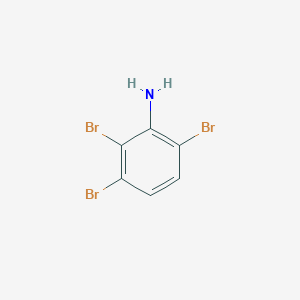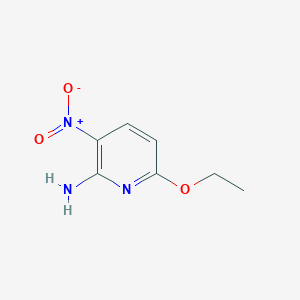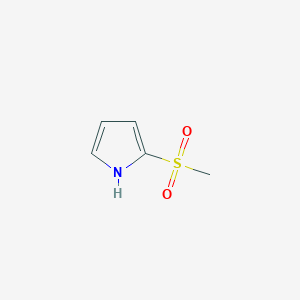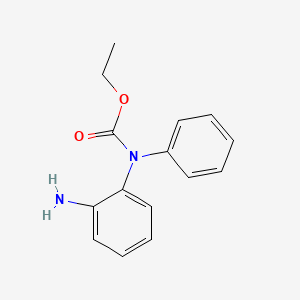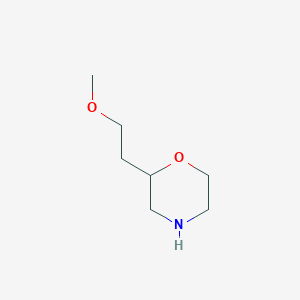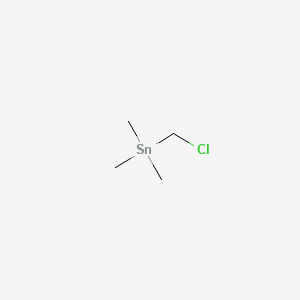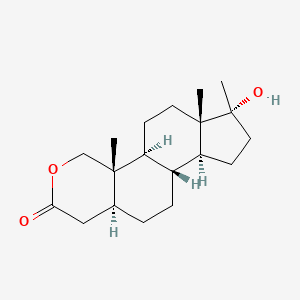
3-Methoxy-6-(4-methoxyphenyl)pyridazine
Übersicht
Beschreibung
3-Methoxy-6-(4-methoxyphenyl)pyridazine belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . It is an important compound used in many scientific research applications, including as a reagent in organic synthesis, in the preparation of pharmaceuticals, and as a catalyst in chemical reactions.
Synthesis Analysis
The synthesis of pyridazinones has been reported in various studies. For instance, a study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The structures of the synthesized N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were elucidated .Molecular Structure Analysis
The molecular formula of this compound is C16H20N4O . It has an average mass of 284.356 Da and a monoisotopic mass of 284.163696 Da .Chemical Reactions Analysis
The chemical reactions involving pyridazinones have been explored in various studies. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H20N4O, an average mass of 284.356 Da, and a monoisotopic mass of 284.163696 Da .Wissenschaftliche Forschungsanwendungen
Antiviral Properties
3-Methoxy-6-(4-methoxyphenyl)pyridazine, as a derivative compound, has shown potential in antiviral applications. For instance, the compound R 61837, which is a variant of this chemical, has demonstrated effective inhibition of rhinoviruses at concentrations that are not inhibitory to HeLa cell growth. This compound interacts with viral particles in a time-, concentration-, and temperature-dependent manner, indicating a direct interaction between the drug and the viral particles, as evidenced in nasal polyp explant cultures (Andries et al., 2005).
Herbicidal Activities
The compound has also been explored for its herbicidal properties. Research has shown that certain derivatives, specifically 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, exhibit significant herbicidal activities. These compounds have been synthesized and evaluated through tests, demonstrating excellent herbicidal activities at low doses (Xu et al., 2012).
Synthesis and Structural Analysis
Studies have also focused on the synthesis and structural analysis of compounds related to this compound. For example, the synthesis and crystal structure characterization of triazole pyridazine derivatives have been explored, revealing significant biological properties such as anti-tumor and anti-inflammatory activity. These compounds have been characterized using various techniques like NMR, IR, mass spectral studies, and X-ray diffraction (Sallam et al., 2021).
Biological Activities
Another area of research involves exploring the biological activities of derivatives of this compound. Compounds such as 3-Biphenylimidazo[1,2-a]pyridines or [1,2-b]pyridazines have been synthesized and studied for their inhibitory properties on the replication of viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV), showing promising antiviral activity (Enguehard-Gueiffier et al., 2013).
Eigenschaften
IUPAC Name |
3-methoxy-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-10-5-3-9(4-6-10)11-7-8-12(16-2)14-13-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFVBMZKYVEROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572847 | |
| Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242802-84-2 | |
| Record name | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-methoxy-4-[[(methylthio)methoxy]methyl]-](/img/structure/B1610841.png)
